![molecular formula C16H23N5O4 B1676892 N6-Cyclohexyladenosine](/img/structure/B1676892.png)
N6-Cyclohexyladenosine
Descripción general
Descripción
N6-Ciclohexiladenosina es un compuesto sintético que pertenece a la clase de agonistas del receptor de adenosina. Es conocido específicamente por su activación selectiva del receptor de adenosina A1. Este compuesto ha despertado un interés significativo debido a sus potenciales aplicaciones terapéuticas, particularmente en los campos de la neuroprotección y la salud cardiovascular .
Mecanismo De Acción
N6-Ciclohexiladenosina ejerce sus efectos activando selectivamente el receptor de adenosina A1. Esta activación conduce a la inhibición de la adenilato ciclasa, lo que resulta en una disminución de los niveles de monofosfato de adenosina cíclico (AMPc). La reducción en los niveles de AMPc modula varios procesos fisiológicos, incluyendo la neurotransmisión, la frecuencia cardíaca y la regulación metabólica. La capacidad del compuesto para inducir la hipotermia y los estados similares a la hibernación en animales también se atribuye a su acción sobre el receptor de adenosina A1 .
Compuestos similares:
Adenosina: El ligando natural para los receptores de adenosina, con una actividad receptora más amplia.
N6-Feniladenosina: Otro análogo N6-sustituido de adenosina con diferente selectividad receptora.
N6-Benciladenosina: Conocido por su activación selectiva de los receptores de adenosina A1.
Singularidad: N6-Ciclohexiladenosina es única debido a su alta selectividad para el receptor de adenosina A1 y su capacidad para inducir estados hipotérmicos y similares a la hibernación. Esto lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
N6-Cyclohexyladenosine interacts with the adenosine A1 receptor, acting as an agonist . This interaction is crucial in preventing thermogenesis and other responses such as shivering in response to cold . Furthermore, this compound has been found to initiate hibernation in animals .
Cellular Effects
This compound exerts anticonvulsant effects and protects against neuronal death . It has also been found to inhibit the pressor effects of lumbar sympathetic nerve stimulation in rats . These effects highlight the influence of this compound on cell function, including its impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding interactions with the adenosine A1 receptor . As an agonist, it activates this receptor, leading to a cascade of downstream effects that include enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to achieve and maintain a prescribed target core body temperature between 32°C and 34°C for 24 hours . This indicates the compound’s stability and its long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been used at a dose between 1.5 and 10 nmol to significantly diminish blood pressure and heart rate in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a significant role in the regulation of free fatty acid metabolism and lipolysis . It also influences the cardiovascular system, regulating heart rate and blood pressure .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its interaction with the adenosine A1 receptor, it is likely that it localizes to areas where this receptor is present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N6-Ciclohexiladenosina normalmente implica la alquilación de adenosina con ciclohexilamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación selectiva del producto N6-sustituido. El proceso involucra los siguientes pasos:
Protección de grupos hidroxilo: La adenosina se protege primero en los grupos hidroxilo 2’, 3’ y 5’ utilizando grupos protectores adecuados, como grupos acetilo o benzoilo.
N6-Alquilación: La adenosina protegida se hace reaccionar entonces con ciclohexilamina en presencia de una base adecuada, como hidruro de sodio o carbonato de potasio, para formar N6-Ciclohexiladenosina.
Desprotección: El paso final implica la eliminación de los grupos protectores para obtener el producto deseado.
Métodos de producción industrial: La producción industrial de N6-Ciclohexiladenosina sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para asegurar un alto rendimiento y pureza. Las condiciones de reacción se monitorizan cuidadosamente para mantener la consistencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones: N6-Ciclohexiladenosina sufre varias reacciones químicas, incluyendo:
Oxidación: Puede ser oxidada para formar los correspondientes derivados N6-oxidados.
Reducción: Las reacciones de reducción pueden producir análogos N6-reducidos.
Sustitución: N6-Ciclohexiladenosina puede sufrir reacciones de sustitución en el grupo ciclohexilo o en la parte de adenosina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados N6-sustituidos de adenosina, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Scientific Research Applications
N6-Cyclohexyladenosine has a broad range of applications in scientific research:
- Chemistry : It serves as a model compound for studying adenosine receptor interactions and developing new adenosine receptor agonists.
- Biology : The compound is used to investigate the role of adenosine receptors in cellular signaling and metabolism. Its interactions with various cellular pathways are crucial for understanding nucleoside metabolism.
- Medicine : this compound is being studied for its potential therapeutic effects, including:
- Neuroprotection : It exhibits protective effects against neuronal death and has shown promise in models of ischemia-reperfusion injury .
- Cardiovascular Health : The compound may improve functional recovery in cardiac models and reduce light-induced circadian phase delays .
- Anti-inflammatory Effects : Its application in inflammatory models indicates potential for reducing inflammatory markers .
- Industry : this compound is utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Case Studies
Several studies have highlighted the diverse applications of this compound:
- Neuroprotective Effects :
- Circadian Rhythm Regulation :
- Anti-inflammatory Properties :
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Neuroprotection | Mouse models | Improved recovery post-ischemia | 2024 |
Circadian Regulation | Rodent models | Reduced phase delays | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Comparación Con Compuestos Similares
Adenosine: The natural ligand for adenosine receptors, with broader receptor activity.
N6-Phenyladenosine: Another N6-substituted adenosine analog with different receptor selectivity.
N6-Benzyladenosine: Known for its selective activation of adenosine A1 receptors.
Uniqueness: N6-Cyclohexyladenosine is unique due to its high selectivity for the adenosine A1 receptor and its ability to induce hypothermic and hibernation-like states. This makes it a valuable tool in research and potential therapeutic applications .
Actividad Biológica
N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine A1 receptor, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, effects on various biological systems, and its potential therapeutic applications, supported by data tables and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C16H23N5O4
- Purity: ≥98%
This compound primarily exerts its effects through activation of the adenosine A1 receptor, leading to various cellular responses. The dissociation constant (Kd) values indicate its high affinity for the A1 receptor, with values reported at 0.7 nM for bovine brain membranes and 6 nM for guinea pig brain membranes .
1. Neuroprotective Effects
CHA has been shown to protect against demyelination in experimental models. In a study involving lysolecithin-induced demyelination in rats, CHA administration during the remyelination phase resulted in significant restoration of myelin integrity as assessed by Luxol fast blue staining. The extent of demyelination peaked at 7 days post-lesion, with substantial recovery observed by day 28 .
2. Cardiovascular Effects
In models of ischemia-reperfusion injury, CHA improved functional recovery of cardiac tissue when administered prior to ischemic events. This suggests a protective role in cardiac function during acute ischemic episodes .
3. Induction of Hypothermia
CHA has been observed to induce hypothermia when administered intracerebroventricularly (icv) in mice. This effect can be beneficial in neuroprotection during stroke or traumatic brain injury scenarios .
Comparative Biological Activity Table
Case Studies and Research Findings
- Demyelination Study : In a controlled study on rats, CHA was administered during the demyelination phase, leading to significant improvements in myelin restoration as evidenced by histological evaluations .
- Ischemia-Reperfusion Injury : CHA was found to enhance cardiac functional recovery in mouse models subjected to ischemia-reperfusion injury. The administration prior to ischemic events indicated a potential therapeutic window for cardiac protection .
- Hypothermia Induction : A study comparing CHA-induced hypothermia with physical cooling methods demonstrated that while both methods induced hypothermia, only physical cooling showed significant neuroprotective effects on infarction size and neurological function post-stroke .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBULDQSDUXAPJ-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-Cyclohexyladenosine exert its effects within the body?
A1: this compound primarily functions as an agonist of the adenosine A1 receptor (A1AR) [, , , , , , , , , , , , ]. This means it binds to this receptor and mimics the actions of adenosine, an endogenous nucleoside with widespread physiological roles, including modulation of neuronal excitability and regulation of various physiological processes [, ].
Q2: What are the downstream effects of activating A1AR with this compound?
A2: Activation of A1AR by CHA elicits a variety of responses depending on the tissue and specific signaling pathways involved. Some noteworthy effects include:
- Inhibition of Neurotransmission: CHA reduces neuronal excitability by inhibiting the release of neurotransmitters such as acetylcholine and noradrenaline [, ]. This action contributes to its anticonvulsant properties [, , , , , ].
- Cardiovascular Effects: CHA can induce bradycardia, reduce heart rate, and influence blood pressure [, , ]. It can also cause vasoconstriction in certain vascular beds, like renal blood vessels [, , , ].
- Metabolic Effects: CHA can modulate glucose metabolism in the heart, potentially impacting energy production and utilization in cardiac tissue [].
- Induction of Hypothermia: CHA has demonstrated the ability to lower body temperature, particularly in animal models of stroke and hibernation [, ].
Q3: Are the effects of this compound solely mediated by A1AR?
A3: While CHA exhibits high affinity for A1AR, research suggests it can interact with A2 adenosine receptors (A2AR) at higher concentrations [, , , ]. The specific effects mediated by A2AR activation may differ from those of A1AR and can depend on factors such as tissue type and receptor subtype (A2A or A2B) [].
Q4: What is the molecular structure of this compound?
A4: this compound is an adenosine derivative where a cyclohexyl group is attached to the nitrogen atom at position 6 of the adenine ring.
Q5: Could you provide the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H23N5O4, and its molecular weight is 353.39 g/mol.
Q6: How do structural modifications to the adenosine molecule influence the activity and selectivity of analogs like this compound?
A6: Research indicates that even small alterations to the adenosine structure can significantly impact its binding affinity and selectivity for A1 and A2 receptors [, , ]. For example:
- Ribose Modifications: Changes to the ribose moiety, such as the addition of a 2'-O-methyl group, can influence both the metabolic stability and receptor subtype selectivity [].
Q7: What types of in vitro and in vivo studies have been conducted using this compound?
A7: Researchers have employed a range of models to investigate the effects of CHA:
- Isolated Tissues: Studies using isolated blood vessels, tracheal preparations, and heart muscle have helped characterize the vasodilatory, bronchodilatory, and cardiac effects of CHA, respectively [, , , , ].
- Cell Culture: Experiments with primary cell cultures, such as juxtaglomerular cells, have provided insights into the molecular mechanisms by which CHA influences renin release and potentially blood pressure regulation [].
- Animal Models: Rodent models have been instrumental in evaluating the potential of CHA as a therapeutic agent in conditions such as stroke [, ], convulsions [, , , ], and for inducing hypothermia [, ].
Q8: What are some limitations of the current research on this compound?
A8: Despite its potential, further research is necessary to address certain limitations:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.